

GSK2945: A Comparative Analysis of Specificity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK2945**, a synthetic REV-ERB α agonist, with other notable REV-ERB α modulators. The following sections detail its specificity, selectivity, and the experimental protocols used for its characterization, offering valuable insights for researchers in circadian biology, metabolism, and drug discovery.

Comparative Analysis of REV-ERBlpha Agonists

GSK2945 was developed based on the chemical scaffold of the first-in-class REV-ERBα agonist, GSK4112. While both compounds, along with the more recent agonists SR9009 and SR9011, target the nuclear receptors REV-ERBα and REV-ERBβ, they exhibit variations in potency and pharmacokinetic properties. Notably, some studies suggest that **GSK2945** may exhibit cell-type or organ-specific dual activity, functioning as both an activator and an inhibitor of REV-ERBα.[1][2]

Quantitative Data Summary

A direct comparison of the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for **GSK2945** with other REV-ERBα agonists is not readily available in the public domain. However, data for related compounds in a Gal4-REV-ERBα cotransfection assay are presented below for contextual comparison.



Compound	Target	Assay Type	IC50 (nM)	Cell Line
GSK2945	REV-ERBα	-	Data not available	-
GSK4112	REV-ERBα	Gal4-REV-ERBα Cotransfection	~2000	HEK293T
SR9009	REV-ERBα	Gal4-REV-ERBα Cotransfection	~700-800	HEK293T
SR9011	REV-ERBα	Gal4-REV-ERBα Cotransfection	~400-600	HEK293T

Note: The IC50 values are approximate and can vary between different experimental setups.

Specificity and Selectivity Profile

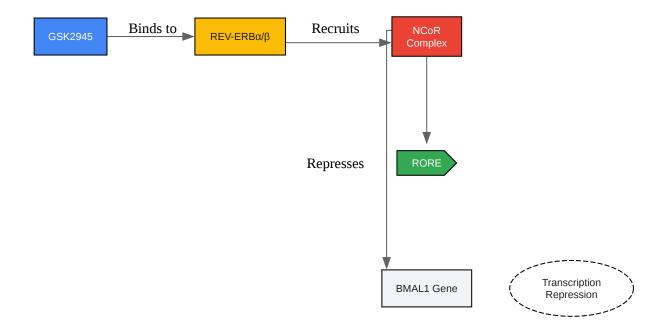
Comprehensive selectivity data for **GSK2945** across a broad panel of other nuclear receptors or a kinome screen is not publicly available. The characterization of off-target effects is crucial for understanding the full biological activity of a compound. For context, related REV-ERBa agonists, SR9009 and SR9011, have been profiled against a panel of 46 other nuclear receptors and showed no significant activity, indicating high selectivity for the REV-ERBs.

Signaling Pathway and Experimental Workflows

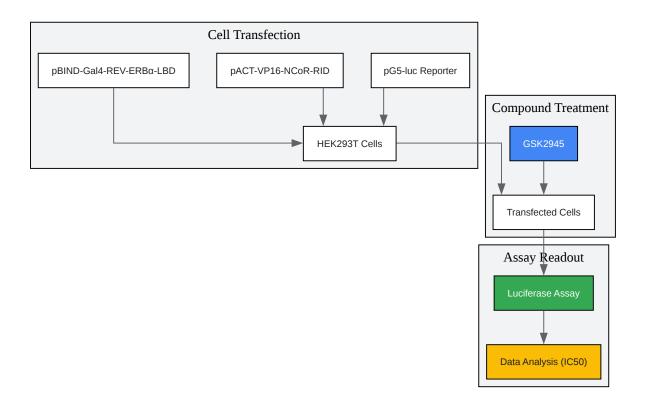
The mechanism of action for REV-ERBα agonists involves binding to the ligand-binding domain of REV-ERBα, which enhances the recruitment of the nuclear receptor corepressor (NCoR) complex. This leads to the transcriptional repression of REV-ERBα target genes, a key one being BMAL1 (ARNTL), a core component of the circadian clock machinery.

REV-ERBα Signaling Pathway









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References

- 1. Molecular clock REV-ERBα regulates cigarette smoke—induced pulmonary inflammation and epithelial-mesenchymal transition PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



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